molecular formula C13H17N3O2S B1202206 Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate CAS No. 50476-43-2

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate

Cat. No.: B1202206
CAS No.: 50476-43-2
M. Wt: 279.36 g/mol
InChI Key: DAPJSAWQRYKJBL-UHFFFAOYSA-N
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Description

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate is a heterocyclic compound with a unique structure that combines a pyrazolo[3,4-b]pyridine core with ethyl and ethylthio substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-b]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridine derivatives. The ethyl and ethylthio groups are then introduced through alkylation and thiolation reactions, respectively.

    Cyclization: The initial step involves the formation of the pyrazolo[3,4-b]pyridine core. This can be achieved by reacting a hydrazine derivative with a pyridine carboxylic acid under acidic conditions.

    Alkylation: The ethyl group is introduced by treating the intermediate with an ethylating agent such as ethyl iodide in the presence of a base like potassium carbonate.

    Thiolation: The ethylthio group is introduced by reacting the intermediate with an ethylthiolating agent such as ethylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The ethyl and ethylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Alkyl halides, thiols, bases like potassium carbonate.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Chemical Biology: It acts as a probe in the investigation of biological pathways and mechanisms.

    Industrial Chemistry: It is a precursor in the synthesis of more complex organic molecules used in various industrial applications.

Mechanism of Action

The mechanism by which Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The ethylthio group can enhance binding affinity through hydrophobic interactions, while the pyrazolo[3,4-b]pyridine core can participate in hydrogen bonding and π-π stacking interactions.

Comparison with Similar Compounds

Ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate can be compared with other pyrazolo[3,4-b]pyridine derivatives:

The presence of the ethylthio group in this compound makes it unique, potentially offering enhanced binding interactions and different reactivity compared to its analogs.

Properties

CAS No.

50476-43-2

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

ethyl 1-ethyl-4-ethylsulfanylpyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C13H17N3O2S/c1-4-16-12-9(8-15-16)11(19-6-3)10(7-14-12)13(17)18-5-2/h7-8H,4-6H2,1-3H3

InChI Key

DAPJSAWQRYKJBL-UHFFFAOYSA-N

SMILES

CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC

Canonical SMILES

CCN1C2=NC=C(C(=C2C=N1)SCC)C(=O)OCC

Synonyms

1-ethyl-4-(ethylthio)-1H-pyrazolo(3,4)pyridine-5-carboxylic acid ethyl ester
1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid, 1-ethyl-4-(ethylthio)-, ethyl ester
ethyl 1-ethyl-4-ethylthio-1H-pyrazolo(3,4-b)pyridine-5-carboxylate
Sq 65,442
SQ 65442
SQ-65,442
SQ-65442

Origin of Product

United States

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